Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and an allyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-ethylpyrazole-4-carboxylate with allyl bromide in the presence of a base, followed by cyclization with ethyl acetoacetate under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promise as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Known for its use in the synthesis of various heterocyclic compounds with biological activity.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have been studied for their pharmacological properties, including anxiolytic and anticancer activities.
Uniqueness
Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its allyloxy and ester groups provide versatile sites for further chemical modifications, making it a valuable scaffold for drug discovery and materials science.
Biological Activity
Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a member of the pyrazolopyridine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a pyrazole ring fused to a pyridine ring. Its molecular formula is C14H17N3O3 with a molecular weight of 275.30 g/mol. Below is a summary of its chemical properties:
Property | Value |
---|---|
CAS Number | 37801-76-6 |
Molecular Formula | C14H17N3O3 |
Molecular Weight | 275.30 g/mol |
IUPAC Name | Ethyl 1-ethyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that its derivatives can act as enzyme inhibitors, particularly targeting kinases by binding to ATP-binding sites, thereby preventing the phosphorylation of proteins essential for various cellular processes .
Anticancer Activity
Several studies have illustrated the potential anticancer properties of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridines have been shown to exhibit selective cytotoxicity against cancer cell lines, including HeLa cells (cervical cancer) and L929 cells (fibroblast) . The mechanism involves induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties
Research has suggested that compounds within this class possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation . These properties make them candidates for further exploration in treating inflammatory diseases.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of various enzymes, including those involved in cancer progression and inflammatory responses. The specificity and potency can be attributed to the structural features that allow for effective binding to enzyme active sites .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed via flow cytometry .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines compared to control groups. This suggests its potential utility in therapeutic strategies for managing inflammatory conditions .
Properties
CAS No. |
37801-76-6 |
---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 1-ethyl-4-prop-2-enoxypyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-4-7-20-12-10-9-16-17(5-2)13(10)15-8-11(12)14(18)19-6-3/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
YYYWJGFKVIPSLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)OCC=C)C(=O)OCC |
Origin of Product |
United States |
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